

# Quantum Chemical Insights into C.I. Reactive Red 2: A Technical Guide

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## Compound of Interest

Compound Name: C.I. Reactive red 2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical studies to the analysis of **C.I. Reactive Red 2**, a monochlorotriazine reactive azo dye. Drawing upon established computational methodologies and findings from related azo dye research, this document outlines the theoretical framework, experimental and computational protocols, and key data points relevant to understanding the molecular properties and reactivity of this important industrial colorant. While direct, in-depth quantum chemical studies specifically on **C.I. Reactive Red 2** are not extensively available in public literature, this guide synthesizes analogous research to present a robust analytical approach.

## Molecular Properties and Structure

**C.I. Reactive Red 2** (CAS Registry Number: 17804-49-8) is characterized by its single azo bond (-N=N-) chromophore, which is part of an extended delocalized system involving aromatic rings.<sup>[1][2]</sup> The molecule also contains a reactive dichlorotriazine group, enabling it to form covalent bonds with fibers like cotton.<sup>[3]</sup> The molecular formula is  $C_{19}H_{10}Cl_2N_6Na_2O_7S_2$  with a molecular weight of 615.34 g/mol.<sup>[2][4]</sup>

Table 1: Molecular and Physical Properties of **C.I. Reactive Red 2**

Property	Value	Reference
Molecular Formula	C <sub>19</sub> H <sub>10</sub> Cl <sub>2</sub> N <sub>6</sub> Na <sub>2</sub> O <sub>7</sub> S <sub>2</sub>	[2][4]
Molecular Weight	615.34 g/mol	[2][4]
CAS Registry No.	17804-49-8	[2][4]
Class	Single azo	[2]
IUPAC Name	disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate	[4]
Solubility in Water (20°C)	60 g/L	[2]
Solubility in Water (50°C)	160 g/L	[2]

## Computational Methodology: A Practical Protocol

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, reactivity, and spectral properties of dye molecules.[5][6] The following protocol outlines a standard approach for the computational analysis of **C.I. Reactive Red 2**.

### Geometry Optimization and Frequency Calculations

- Initial Structure Preparation: The 3D structure of **C.I. Reactive Red 2** is constructed using molecular modeling software.
- Method and Basis Set Selection: A common and effective combination for organic dyes is the B3LYP functional with the 6-31G(d) basis set.[7]
- Optimization: The molecular geometry is optimized to find the lowest energy conformation.
- Frequency Analysis: Vibrational frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain theoretical infrared (IR) spectra.[7]

## Electronic and Reactivity Descriptor Calculations

- **Frontier Molecular Orbitals (FMOs):** The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability.<sup>[5]</sup>
- **Global Reactivity Descriptors:** Parameters such as chemical potential, global hardness, softness, and the global electrophilicity index are derived from the HOMO and LUMO energies to quantify the molecule's overall reactivity.<sup>[5]</sup>
- **Electrostatic Potential (ESP) Mapping:** An ESP map is generated to visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.<sup>[7]</sup>
- **Fukui Functions:** These are calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack on the molecule.<sup>[1]</sup>

## Simulation of Spectra

- **UV-Vis Spectra:** Time-Dependent DFT (TD-DFT) calculations are employed to simulate the electronic absorption spectrum, which can be compared with experimental UV-Vis data to validate the computational model.
- **IR Spectra:** As mentioned, theoretical IR spectra are obtained from frequency calculations and can be compared with experimental Fourier-Transform Infrared (FTIR) spectra.<sup>[7]</sup>

## Key Quantum Chemical Data from Analogous Systems

While specific quantitative data for **C.I. Reactive Red 2** is scarce, studies on similar azo dyes provide valuable benchmarks.

Table 2: Representative Quantum Chemical Data for Azo Dyes from DFT Studies

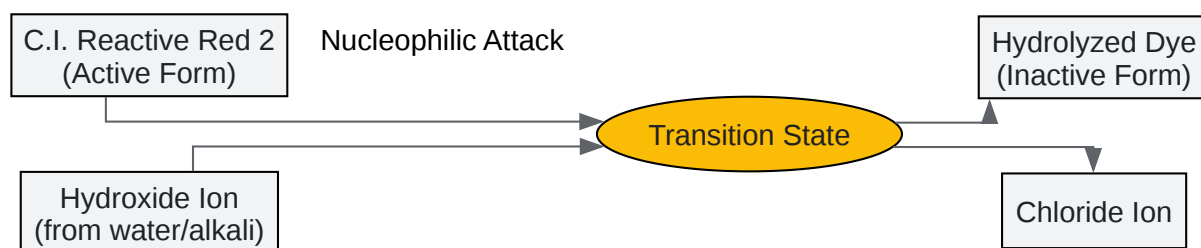
Parameter	Typical Value Range	Significance	Reference
HOMO Energy	-5 to -7 eV	Electron-donating ability	[5]
LUMO Energy	-1 to -3 eV	Electron-accepting ability	[5]
HOMO-LUMO Gap	2 to 4 eV	Chemical reactivity, stability	[5]
Dipole Moment	5 to 15 Debye	Polarity, intermolecular interactions	[5]

## Reaction Pathways and Degradation Mechanisms

Quantum chemical studies are instrumental in elucidating the mechanisms of dye degradation, such as hydrolysis and oxidation.

### Hydrolysis

Reactive dyes like **C.I. Reactive Red 2** can undergo hydrolysis, where the reactive group reacts with water instead of the fiber, leading to an inactive form of the dye.[8] Computational studies can model the reaction pathway of hydrolysis, identifying transition states and calculating activation energies to understand the kinetics of this undesirable side reaction.[8]

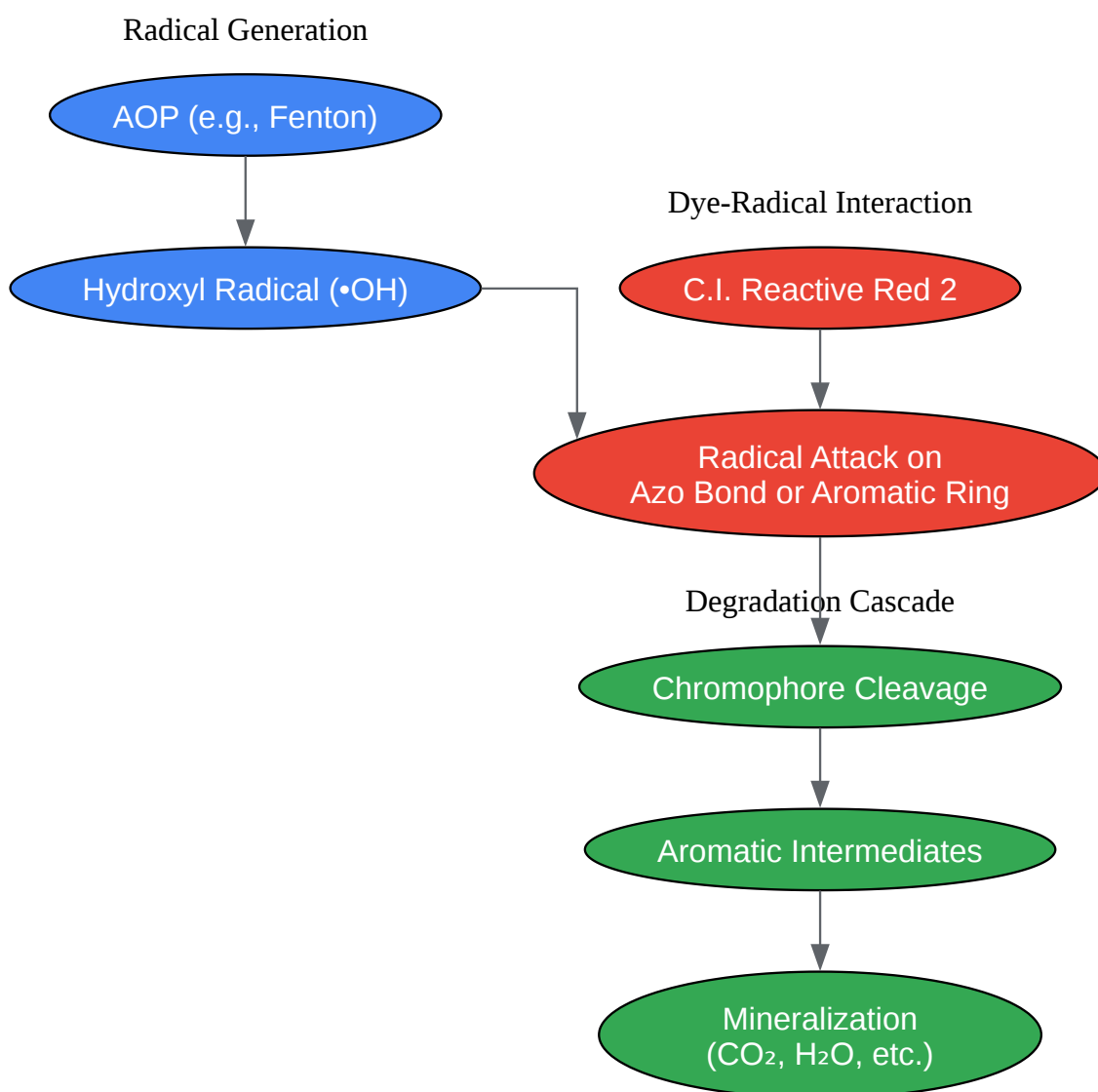


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Caption: Proposed hydrolysis pathway of **C.I. Reactive Red 2**.

## Oxidative Degradation

Advanced Oxidation Processes (AOPs) are often used to treat wastewater containing azo dyes.<sup>[9][10]</sup> These processes generate highly reactive species like hydroxyl radicals ( $\bullet\text{OH}$ ), which attack the dye molecule. Computational studies can model the interaction of these radicals with the dye, predicting the most susceptible sites for attack and elucidating the subsequent bond cleavage and degradation cascade.<sup>[6][11]</sup>

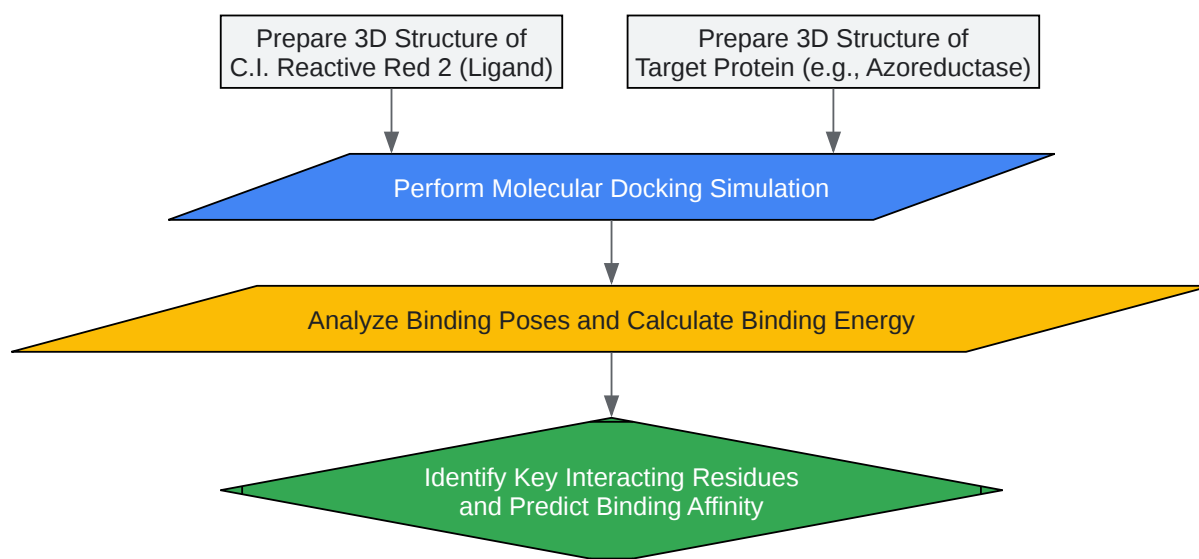


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Caption: Logical workflow for the oxidative degradation of **C.I. Reactive Red 2**.

## Molecular Docking and Biological Interactions

For applications in drug development or to understand the biological impact of dyes, molecular docking simulations can be employed. These studies predict the binding affinity and interaction modes of the dye with biological macromolecules, such as enzymes.<sup>[12][13]</sup> For instance, the interaction of azo dyes with azoreductase enzymes, which are involved in their biodegradation, can be modeled to understand the structural features that influence their degradation.<sup>[13]</sup>



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Caption: Experimental workflow for molecular docking of **C.I. Reactive Red 2**.

## Conclusion

Quantum chemical studies offer a powerful, atomistic-level understanding of the properties and reactivity of **C.I. Reactive Red 2**. By employing methodologies such as DFT and molecular

docking, researchers can predict its electronic and spectral characteristics, elucidate reaction mechanisms for its application and degradation, and assess its potential biological interactions. This in-silico approach provides invaluable insights that can guide the optimization of dyeing processes, the development of effective wastewater treatment strategies, and the assessment of the environmental and biological impact of this widely used dye.

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